The Crucial Role of VPS35 in Neuronal Homeostasis and Neurodegenerative Disease
The Crucial Role of VPS35 in Neuronal Homeostasis and Neurodegenerative Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. In the intricate environment of the neuron, where precise protein localization is paramount for function, VPS35 plays a critical role in maintaining neuronal health. Its dysfunction has been increasingly implicated in the pathogenesis of major neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). This technical guide provides an in-depth exploration of the core functions of VPS35 in neuronal health, detailing its involvement in key signaling pathways and cellular processes. We present a summary of quantitative data from key studies, detailed experimental protocols for investigating VPS35 function, and visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.
Introduction: The Retromer Complex and the Centrality of VPS35
The retromer complex is a highly conserved protein assembly that orchestrates the retrograde transport of specific cargo proteins from endosomes to the trans-Golgi network (TGN).[1][2][3][4][5][6] This recycling pathway is crucial for preventing the degradation of vital transmembrane proteins and ensuring their correct localization and function. The retromer consists of two main subcomplexes: the cargo-selective complex (CSC) and the sorting nexin (SNX) dimer. VPS35 is the central scaffold of the CSC, directly interacting with both VPS26 and VPS29 to form a stable trimer responsible for recognizing and binding to cargo proteins.[7]
In neurons, the precise regulation of protein trafficking is fundamental for processes such as synaptic transmission, neurite outgrowth, and signal transduction. Given its central role in the retromer, VPS35 is indispensable for neuronal homeostasis.[1][2][8]
Core Functions of VPS35 in Neuronal Health
VPS35's influence on neuronal health is multifaceted, extending to several critical cellular processes.
Endosomal Trafficking and Receptor Recycling
A primary function of VPS35 is the mediation of endosome-to-TGN retrieval of numerous transmembrane proteins.[3][4][6] This process is vital for the recycling of receptors crucial for neuronal signaling. For instance, VPS35 is involved in the trafficking of:
-
AMPA-type glutamate (B1630785) receptors (AMPARs): Essential for excitatory synaptic transmission, the surface expression and recycling of AMPARs are influenced by VPS35.[9][10][11]
-
Dopamine (B1211576) D1 receptor (DRD1): VPS35 interacts with DRD1 and regulates its recycling to the cell surface, thereby modulating dopamine signaling pathways.[12]
-
BACE1 (β-secretase): The retrograde trafficking of BACE1, an enzyme involved in the production of amyloid-beta (Aβ) peptides, is regulated by VPS35.[1][3]
Dysregulation of this trafficking function can lead to altered synaptic plasticity, impaired neurotransmission, and the accumulation of pathogenic protein fragments.[9][10]
Autophagy and Protein Degradation
VPS35 plays a significant role in autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[13][14][15] It is involved in the proper sorting of key autophagy-related proteins, such as ATG9A, which is necessary for the formation of autophagosomes.[16] Impaired VPS35 function can lead to defects in autophagy flux, resulting in the accumulation of ubiquitinated protein aggregates and acidic vesicles.[13][14] This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded proteins.
Specifically, VPS35 is required for the endosome-to-Golgi retrieval of LAMP2A, a receptor for chaperone-mediated autophagy (CMA) that is critical for the degradation of α-synuclein.[5][17]
Mitochondrial Dynamics and Function
Emerging evidence highlights a critical role for VPS35 in maintaining mitochondrial health.[18] VPS35 regulates mitochondrial fusion and fission, the dynamic processes that control mitochondrial morphology and function.[19][20] It achieves this by modulating the levels of key proteins involved in these processes. For example, VPS35 promotes the degradation of mitochondrial E3 ubiquitin protein ligase 1 (MUL1), which in turn prevents the degradation of mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.[19][21][22] Loss of VPS35 function leads to mitochondrial fragmentation and dysfunction, which are hallmarks of several neurodegenerative disorders.[19][21][23]
VPS35 Dysfunction in Neurodegenerative Diseases
Given its critical roles in neuronal function, it is not surprising that VPS35 dysfunction is strongly linked to the pathogenesis of neurodegenerative diseases.
Parkinson's Disease (PD)
A specific missense mutation in the VPS35 gene, D620N, has been identified as a cause of late-onset, autosomal dominant Parkinson's disease.[1][2][8][24][25] This mutation has been shown to disrupt several of VPS35's functions. While the exact mechanism is still under investigation, studies suggest that the D620N mutation can lead to:
-
Impaired retromer function: The mutation may alter the structure and function of the retromer complex, leading to defects in cargo trafficking.[7]
-
Mitochondrial dysfunction: The D620N mutation has been shown to cause mitochondrial fragmentation and neuronal loss.[19][23]
-
Interaction with LRRK2: The VPS35 D620N mutation has been shown to enhance the kinase activity of Leucine-rich repeat kinase 2 (LRRK2), another key protein linked to familial PD.[26][27][28] This interaction suggests a common pathogenic pathway.[29][30]
Alzheimer's Disease (AD)
Reduced levels of VPS35 have been observed in the brains of Alzheimer's disease patients.[1][2][4][6][8] This reduction is thought to contribute to AD pathology through several mechanisms:
-
Increased Amyloid-β (Aβ) production: By impairing the retrograde trafficking of BACE1, VPS35 deficiency can lead to an increase in the cleavage of amyloid precursor protein (APP) and the production of toxic Aβ peptides.[31]
-
Tau pathology: VPS35 dysfunction has also been linked to the hyperphosphorylation and aggregation of the tau protein, another hallmark of AD.[2]
-
Impaired synaptic function: Defective VPS35-mediated trafficking of synaptic receptors contributes to the synaptic dysfunction and cognitive decline seen in AD.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the impact of VPS35 manipulation on neuronal processes.
Table 1: Effects of VPS35 Silencing on Retromer Complex Proteins and Aβ Levels
| Cell Line | Treatment | VPS35 Protein Level | VPS26 Protein Level | VPS29 Protein Level | Reference |
| N2A APPswe | VPS35 siRNA (72h) | ~70% decrease | Significant decrease | Significant decrease | [13] |
Table 2: Impact of VPS35 Depletion on Neuronal Morphology
| Neuronal Type | Method | Phenotype | Reference |
| Embryonic hippocampal CA1 neurons | In utero electroporation of Vps35 microRNAs | Shortened apical dendrites, reduced dendritic spines, swollen commissural axons | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study VPS35 function.
siRNA-mediated Knockdown of VPS35 in Neuronal Cell Lines
This protocol describes the transient silencing of the VPS35 gene using small interfering RNA (siRNA) in a neuronal cell line, such as N2A cells.
-
Cell Culture: Culture N2A cells expressing human APP with the Swedish mutation (N2A-APPswe) in appropriate growth medium.
-
siRNA Transfection:
-
Prepare siRNA solution targeting VPS35 and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine) to deliver the siRNA into the cells according to the manufacturer's instructions.
-
Typically, cells are treated with siRNA for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest cells and prepare protein lysates.
-
Perform Western blot analysis using antibodies specific for VPS35, VPS26, and VPS29 to confirm the reduction in protein levels.
-
-
Functional Assays:
-
Analyze autophagy flux by measuring LC3-II/LC3-I ratios and p62 levels via Western blotting.
-
Assess the accumulation of acidic vesicles using LysoTracker staining and fluorescence microscopy.
-
Measure the levels of ubiquitinated protein aggregates by Western blotting or immunofluorescence.
-
(Adapted from Filippone et al., 2021)[14]
Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol is used to investigate the interaction between VPS35 and its binding partners, such as LRRK2 or cargo proteins.
-
Cell Lysis:
-
Transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-VPS35 and HA-LRRK2).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins to confirm their interaction.
-
Analysis of Endosomal Sorting and Trafficking in Neurons
This protocol allows for the visualization and quantification of endosomal trafficking in primary neurons.[32][33][34]
-
Neuronal Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Transfection: Transfect neurons with plasmids expressing fluorescently tagged cargo proteins (e.g., a receptor tagged with GFP) and a marker for endosomes (e.g., Rab5-mCherry).
-
Live-Cell Imaging:
-
Mount the cultured neurons on a confocal microscope equipped with a live-cell imaging chamber.
-
Acquire time-lapse images to track the movement of the fluorescently tagged cargo within the endosomal system.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify parameters such as the velocity and directionality of endosomal movement, and the colocalization of the cargo with different endosomal markers.
-
This can be performed in neurons where VPS35 has been knocked down or overexpressed to assess its role in the trafficking of the specific cargo.
-
Visualizing VPS35-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to VPS35 function.
Caption: The role of VPS35 in retromer-mediated retrograde trafficking.
Caption: VPS35 regulation of mitochondrial fusion via MUL1 and Mfn2.
Caption: Interaction between VPS35 D620N and LRRK2 in Parkinson's disease.
Caption: A generalized workflow for co-immunoprecipitation experiments.
Conclusion and Future Directions
VPS35 is a critical regulator of multiple pathways essential for neuronal health. Its role in endosomal trafficking, autophagy, and mitochondrial dynamics places it at a central node in cellular homeostasis. The strong genetic and pathological links between VPS35 dysfunction and neurodegenerative diseases like Parkinson's and Alzheimer's underscore its importance as a potential therapeutic target.
Future research should focus on elucidating the precise molecular mechanisms by which the D620N mutation leads to neuronal dysfunction and how reduced VPS35 levels contribute to AD pathology. Developing small molecules that can modulate retromer function or stabilize the VPS35-containing complex could offer novel therapeutic strategies for these devastating diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of VPS35 biology and its role in neurodegeneration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. VPS35 or retromer as a potential target for neurodegenerative disorders: barriers to progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPS35 regulates developing mouse hippocampal neuronal morphogenesis by promoting retrograde trafficking of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of VPS35 mutations to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 7. researchgate.net [researchgate.net]
- 8. VPS35 or retromer as a potential target for neurodegenerative disorders: barriers to progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Retromer-dependent neurotransmitter receptor trafficking to synapses is altered by the Parkinson's disease VPS35 mutation p.D620N. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 11. VPS35, the core component of the retromer complex, and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VPS35 regulates cell surface recycling and signaling of dopamine receptor D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VPS35 down regulation alters degradation pathways in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VPS35 Downregulation Alters Degradation Pathways in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VPS35-Retromer: Multifunctional Roles in Various Biological Processes – A Focus on Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. jneurosci.org [jneurosci.org]
- 18. researchgate.net [researchgate.net]
- 19. VPS35 - Wikipedia [en.wikipedia.org]
- 20. dovepress.com [dovepress.com]
- 21. VPS35 deficiency or mutation causes dopaminergic neuronal loss by impairing mitochondrial fusion and function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Parkinson’s disease-associated mutant VPS35 causes mitochondrial dysfunction by recycling DLP1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the contributions of VPS35 and the retromer in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. The Parkinson's disease VPS35[D620N] mutation enhances LRRK2-mediated Rab protein phosphorylation in mouse and human - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. researchgate.net [researchgate.net]
- 29. Parkinson’s VPS35[D620N] mutation induces LRRK2-mediated lysosomal association of RILPL1 and TMEM55B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 31. nhsjs.com [nhsjs.com]
- 32. Analyzing Endosomal Docking, Fusion, Sorting, and Budding Mechanisms in Isolated Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fluorescence Assays for Real-Time Tracking of Cell Surface Protein Internalization and Endosomal Sorting in Axons of Primary Mouse Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
